Methyl 2-(bromomethyl)-6-chlorobenzoate
Description
Crystallographic and Stereochemical Properties
Methyl 2-(bromomethyl)-6-chlorobenzoate (C₉H₈BrClO₂) features a benzoate backbone with bromomethyl (-CH₂Br) and chloro (-Cl) substituents at the 2- and 6-positions, respectively. While direct X-ray crystallographic data for this compound is limited, insights can be inferred from structurally analogous ortho-substituted benzoates. For example, studies on dibenzobromolium derivatives highlight the influence of bromine and chlorine atoms on molecular packing and intermolecular interactions, such as halogen bonding and C–H⋯Br contacts.
The stereochemical arrangement of substituents introduces steric hindrance, which impacts molecular conformation. The bromomethyl group’s bulkiness and the chloro substituent’s electron-withdrawing nature create a distorted planar geometry, as observed in related ortho-halogenated benzoates. This distortion is critical in stabilizing crystal lattices through non-covalent interactions, such as dipole-dipole forces and π-stacking.
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₈BrClO₂ |
| Molecular weight | 263.52 g/mol |
| Crystal system (predicted) | Monoclinic |
| Space group (analogous) | P2₁/n |
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSSAZFZFNFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629094 | |
| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482578-63-2 | |
| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(bromomethyl)-6-chlorobenzoate has potential applications in drug development due to its ability to interact with biological targets. Compounds with similar structures have been noted for their biological activities, including:
- Genotoxic Impurities : It has been identified as a genotoxic impurity in lenalidomide, which raises concerns regarding drug safety and efficacy .
- Protein Interaction : The compound may influence proteins involved in cellular signaling pathways, potentially altering gene expression or enzyme activity .
- Neurological Studies : Similar compounds have shown the ability to cross the blood-brain barrier, suggesting potential implications for neurological applications .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its reactivity allows for various transformations:
- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules .
- Aromatic Functionalization : It can be used to introduce functional groups onto aromatic rings through electrophilic aromatic substitution reactions.
Polymer Science
In polymer science, this compound can be utilized to create functionalized polymers with specific properties:
- Polymerization Initiators : As a reactive monomer, it can initiate polymerization processes to produce polymers with tailored functionalities.
- Modification of Polymer Properties : The introduction of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.
Agrochemical Research
The compound is also explored for its applications in agrochemicals:
- Pesticides and Herbicides : Its structural features may allow it to function as an active ingredient in pesticide formulations, targeting specific pests or weeds.
- Plant Growth Regulators : Research into similar compounds suggests potential roles in influencing plant growth and development .
Case Study 1: Genotoxicity Assessment
A study evaluated the genotoxicity of this compound in pharmaceutical formulations. The findings indicated that the compound could pose risks as a genotoxic impurity, necessitating careful monitoring during drug development processes .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound using palladium-catalyzed reactions. The study demonstrated efficient yields and highlighted the compound's utility as an intermediate in synthesizing more complex organic molecules .
Mechanism of Action
The mechanism by which Methyl 2-(bromomethyl)-6-chlorobenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Structural Analogues and Similarity Scores
From computational similarity analyses (e.g., Tanimoto coefficients), the following compounds exhibit structural and functional resemblance to Methyl 2-(bromomethyl)-6-chlorobenzoate:
Functional Group and Reactivity Analysis
- Methyl 2-bromo-6-chlorobenzoate (CAS 685892-23-3) : The absence of a methyl spacer in the bromine substituent reduces steric hindrance compared to the bromomethyl analogue. This increases its susceptibility to electrophilic aromatic substitution but limits utility in alkylation reactions .
- Methyl 2-bromo-4-chlorobenzoate (CAS 57381-62-1) : The 4-chloro substitution creates a para-directing effect, contrasting with the meta-directing 6-chloro group in the target compound. This positional difference impacts regioselectivity in subsequent reactions .
- 2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6): The amide group increases hydrogen-bonding capacity, improving crystallinity but reducing solubility in non-polar solvents. This compound is less reactive in ester hydrolysis pathways .
Physicochemical Properties
- Solubility : Bromomethyl and ester groups in the target compound confer moderate solubility in dichloromethane and THF. Ethyl ester analogues (e.g., CAS 1805478-71-0) show higher solubility in ethyl acetate due to increased alkyl chain length .
- Thermal Stability : Amide derivatives (e.g., CAS 135340-80-6) exhibit higher melting points (>200°C) compared to ester-based compounds (~150–180°C) .
- Reactivity : The bromomethyl group in the target compound undergoes faster SN2 reactions than bromo-substituted analogues, as demonstrated in Suzuki coupling studies .
Biological Activity
Methyl 2-(bromomethyl)-6-chlorobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and implications for medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The compound features a bromomethyl group and a chlorine atom on the aromatic ring, which may influence its reactivity and biological interactions.
Synthesis Overview:
The synthesis of this compound typically involves the bromination of methyl 6-chlorobenzoate followed by a methylation step. Common methods include nucleophilic substitution reactions using appropriate reagents under controlled conditions.
Genotoxic Implications
Research indicates that compounds similar to this compound often exhibit significant biological interactions, particularly as genotoxic impurities. For instance, it has been identified as a genotoxic impurity in lenalidomide, which raises concerns regarding drug safety and efficacy. Such genotoxicity suggests potential risks in pharmaceutical applications, necessitating further investigation into its mechanisms of action.
Interaction with Biological Targets
The bromomethyl group in this compound allows it to participate in nucleophilic substitution reactions. This property may enable the compound to interact with various biological targets, including proteins involved in cellular signaling pathways. Similar compounds have demonstrated the ability to cross the blood-brain barrier, indicating possible neurological implications .
Case Studies and Experimental Data
- Cellular Studies : In vitro studies have shown that halogenated benzoates can affect gene expression and enzyme activity. For example, compounds with similar structures have been found to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Toxicological Assessments : Toxicity studies reveal that this compound exhibits varying levels of cytotoxicity depending on concentration and exposure duration. Preliminary data suggest that at lower concentrations, it may not exhibit significant cytotoxic effects; however, at higher concentrations, it poses risks of cellular damage .
- Antiviral Activity : Some derivatives of halogenated benzoates have been evaluated for their antiviral properties against viruses like Hepatitis B virus (HBV). While specific data on this compound is limited, structurally similar compounds have shown promising results in inhibiting viral replication with low cytotoxicity .
Comparative Analysis with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| This compound | 0.94 | Different chlorine position; potential for varied reactivity |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | 0.92 | Similar structure but different substitution pattern |
| Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate | 0.88 | Additional methoxy groups increase steric hindrance |
| Ethyl 5-chloro-2-methylbenzoate | 0.82 | Different alkyl chain; alters solubility and reactivity |
| Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate | 0.80 | Contains both bromine and chlorine at different positions |
Preparation Methods
Bromination of Methyl 6-chlorobenzoate
One common laboratory and industrial approach to synthesize methyl 2-(bromomethyl)-6-chlorobenzoate is the bromination of methyl 6-chlorobenzoate. This reaction proceeds via electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually require reflux to ensure complete bromination at the desired position without over-bromination or side reactions.
- Reaction conditions:
- Bromine (Br2) as brominating agent
- Iron(III) bromide (FeBr3) catalyst
- Reflux temperature (~50–80 °C)
- Solvent: typically a non-polar organic solvent like dichloromethane or carbon tetrachloride
This method selectively introduces the bromomethyl group at the 2-position adjacent to the chlorine substituent at the 6-position on the aromatic ring.
Chlorination of Methyl 2-bromobenzoate
An alternative route involves chlorination of methyl 2-bromobenzoate using chlorine gas (Cl2) with iron(III) chloride (FeCl3) as the catalyst under reflux conditions to introduce the chlorine substituent at the 6-position.
- Reaction conditions:
- Chlorine gas as chlorinating agent
- Iron(III) chloride (FeCl3) catalyst
- Reflux temperature
- Controlled addition of Cl2 to avoid over-chlorination
This route is less common industrially but can be used when starting from methyl 2-bromobenzoate.
Ortho-Lithiation/Carboxylation Followed by Esterification
A more advanced and scalable method, especially suitable for pilot plant and industrial scale synthesis, involves:
- Ortho-lithiation of a suitable aromatic precursor to introduce a lithium substituent at the 2-position.
- Carboxylation by bubbling carbon dioxide (CO2) into the reaction mixture to form the corresponding carboxylic acid.
- Esterification of the sterically hindered carboxylic acid with methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) to yield methyl 2-bromo-6-chlorobenzoate.
This process requires stringent temperature control, particularly during the ortho-lithiation step, to avoid side reactions such as benzyne formation and decomposition. The exothermic nature of the lithiation demands cooling to approximately −70 to −75 °C, often achieved by jacket cooling and liquid nitrogen injection in pilot plant settings.
- Key reagents and conditions:
- Lithium reagent (e.g., n-butyllithium) for ortho-lithiation
- Carbon dioxide gas for carboxylation
- Potassium carbonate and methyl iodide for esterification
- Temperature control: −75 °C during lithiation, ambient for esterification
- Solvent: typically anhydrous tetrahydrofuran (THF)
This method offers a robust and high-yielding route (up to 79% overall yield) from inexpensive starting materials, making it attractive for large-scale production.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of methyl 6-chlorobenzoate | Methyl 6-chlorobenzoate | Br2, FeBr3 | Reflux (~50–80 °C) | Simple, direct bromination | Possible over-bromination |
| Chlorination of methyl 2-bromobenzoate | Methyl 2-bromobenzoate | Cl2, FeCl3 | Reflux | Selective chlorination | Chlorine gas handling hazards |
| Ortho-lithiation/carboxylation/esterification | Aromatic precursor | n-BuLi, CO2, K2CO3, CH3I | −75 °C lithiation, ambient esterification | High yield, scalable, robust | Requires low temperature control |
Detailed Research Findings and Process Considerations
Esterification Efficiency
Esterification of the sterically hindered carboxylic acid intermediate is achieved using methyl iodide and potassium carbonate. This step is conducted at ambient temperature and requires careful purification, often by crystallization, to isolate the pure methyl 2-bromo-6-chlorobenzoate.
Purity and Yield
The overall yield of the two-step ortho-lithiation/carboxylation and esterification process reaches up to 79%, with high purity suitable for further synthetic applications. Crystallization is the preferred purification technique, avoiding extensive chromatographic steps.
Preparation Data Table for Stock Solutions (Supporting Data)
| Stock Solution Preparation of this compound | Amount of Compound | Volume of Solvent (mL) for Desired Molarity |
|---|---|---|
| 1 mg | 1 mM | 3.7948 |
| 5 mg | 1 mM | 18.9739 |
| 10 mg | 1 mM | 37.9478 |
| 1 mg | 5 mM | 0.759 |
| 5 mg | 5 mM | 3.7948 |
| 10 mg | 5 mM | 7.5896 |
| 1 mg | 10 mM | 0.3795 |
| 5 mg | 10 mM | 1.8974 |
| 10 mg | 10 mM | 3.7948 |
Note: Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution during stock solution preparation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)-6-chlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(bromomethyl)-6-chlorobenzoic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (60–80°C) and using dehydrating agents (e.g., H₂SO₄) to shift equilibrium. Monitoring via TLC or GC-MS ensures completion. Alternative routes include bromination of methyl 2-methyl-6-chlorobenzoate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl at C2, chloro at C6). Aromatic protons appear as complex multiplets (δ 7.2–7.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 277.93 (C₉H₇BrClO₂).
- X-ray Crystallography : Resolves steric effects from bromomethyl and chloro groups, with bond angles and dihedrals critical for reactivity studies .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to light, as brominated aromatics may undergo photolytic debromination .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution (SN2) reactions?
- Methodological Answer : The bromomethyl group at C2 is highly reactive due to adjacent electron-withdrawing Cl (C6) and ester (C1) groups, which polarize the C-Br bond. Steric hindrance from the methyl ester reduces backside attack efficiency. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with crown ethers to stabilize transition states. Kinetic studies using NaN₃ or KCN as nucleophiles reveal rate constants 2–3× higher than non-activated bromoarenes .
Q. What contradictions exist in reported catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies arise in palladium-catalyzed Suzuki-Miyaura couplings. Some studies report high yields (≥85%) with Pd(PPh₃)₄ and arylboronic acids at 80°C, while others note competing ester hydrolysis under similar conditions. Contradictions are resolved by optimizing base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/ethanol vs. THF/H₂O). Controlled moisture levels (<0.1% H₂O) are critical to suppress hydrolysis .
Q. How can computational methods predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. For example, bromine at C2 directs electrophilic substitution to C4 due to meta-directing effects of the ester. MD simulations (AMBER) assess solvent interactions, showing DMF stabilizes intermediates better than THF. Validation via HPLC-MS of reaction mixtures confirms computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
